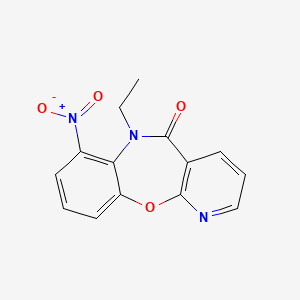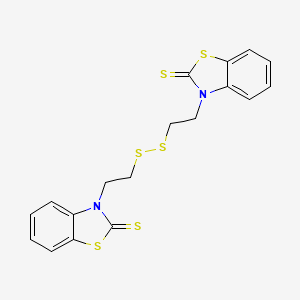
5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes a sec-butyl group and a cyclopentyl group attached to the imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine and cyclopentanone with urea or thiourea in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or cyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolidinedione core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazolidinedione derivatives with new functional groups.
Scientific Research Applications
5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-5-cyclopentyl-2,4-imidazolidinedione
- 5-Isobutyl-5-cyclopentyl-2,4-imidazolidinedione
- 5-Sec-butyl-5-cyclohexyl-2,4-imidazolidinedione
Uniqueness
5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6969-87-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-butan-2-yl-5-cyclopentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-8(2)12(9-6-4-5-7-9)10(15)13-11(16)14-12/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
DHVVSUYWDAIFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)N1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


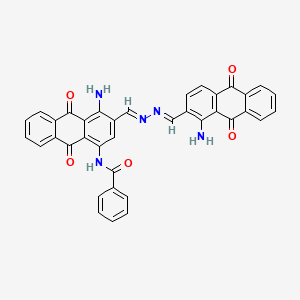
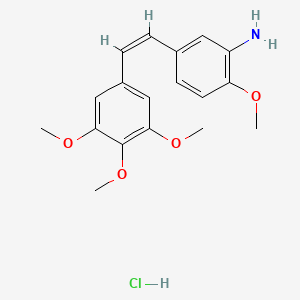
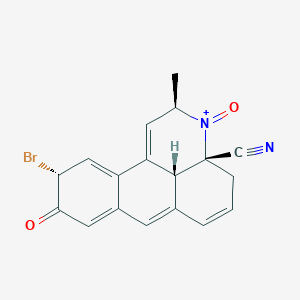
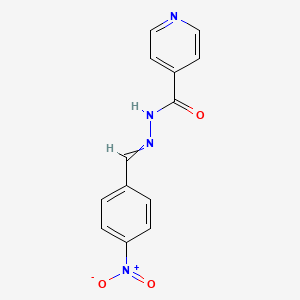
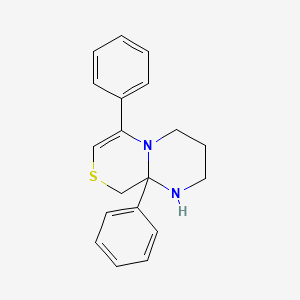
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)


![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)



